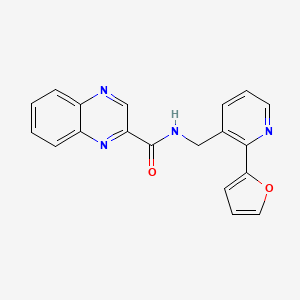

N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide

Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core linked via a carboxamide group to a hybrid furan-pyridine moiety.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2/c24-19(16-12-21-14-6-1-2-7-15(14)23-16)22-11-13-5-3-9-20-18(13)17-8-4-10-25-17/h1-10,12H,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZRSGLINKHPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal. The resulting quinoxaline is then subjected to further functionalization.

For instance, the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, is often employed to form carbon-carbon bonds between the quinoxaline core and the furan-pyridine fragment .

Industrial Production Methods

In an industrial setting, the production of N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and quinoxaline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoxaline core can produce dihydroquinoxalines.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound featuring a quinoxaline core, a pyridine ring, and a furan moiety. It belongs to the carboxamide class and is categorized as a heterocyclic compound due to its multiple nitrogen-containing ring structures. This compound has garnered interest for its potential applications in medicinal chemistry and materials science.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide's unique combination of functional groups makes it a valuable asset in various research fields, providing opportunities for innovative applications in drug development and material science. Specific applications include:

- Medicinal Chemistry: Due to its structural features, N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide has potential applications in medicinal chemistry. The compound can interact with specific molecular targets within biological systems, such as enzymes or receptors, modulating their activity and leading to biological effects like inhibition or activation.

- Antimycobacterial Activity: Quinoxaline derivatives have potential antimycobacterial activity, making them useful for designing new treatments against Mycobacterium tuberculosis . Researchers have synthesized and evaluated numerous quinoxaline derivatives for their in vitro antimycobacterial activity .

- Anticancer Activity: Derivatives of quinoxaline have demonstrated anticancer activity . These compounds may possess selective targeting capabilities to cancerous cells and could be potential candidates for cancer treatments .

- Material Science: N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is also notable for its potential applications in materials science.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and synthetic differences between the target compound and related quinoxaline/furan derivatives:

Key Differences in Pharmacological Potential

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on various research findings.

Synthesis and Structural Characteristics

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. The general approach includes:

- Formation of the Pyridine Intermediate : This step starts from commercially available precursors to construct the pyridine ring.

- Attachment of the Furan Moiety : A coupling reaction, often using palladium-catalyzed methods, introduces the furan ring.

- Construction of the Quinoxaline Core : This is achieved through a condensation reaction involving appropriate diamines and dicarbonyl compounds.

- Final Coupling : The final product is obtained by coupling the pyridine-furan intermediate with the quinoxaline core under specific conditions.

Biological Activity Overview

N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has shown that quinoxaline derivatives possess significant antimicrobial properties:

- Antimycobacterial Activity : In vitro studies demonstrated that quinoxaline derivatives, including N-substituted variants, showed activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL. Most active compounds had MIC values below 15.625 µg/mL .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound 1 | 3.91 | Strong |

| Compound 2 | 15.625 | Moderate |

| Compound 3 | 500 | Weak |

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- Selective Cytotoxicity : For instance, N-(naphthalen-1-ylmethyl)quinoxaline derivatives exhibited selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cell lines . Molecular docking studies suggest that human DNA topoisomerase and vascular endothelial growth factor receptor may be potential targets for these compounds.

The mechanism of action for N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.

- Receptor Modulation : It can modulate receptor activities that are crucial for cellular signaling pathways related to growth and proliferation.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of quinoxaline derivatives:

-

Study on Antimicrobial Properties : A study published in RSC Advances highlighted the broad-spectrum antimicrobial activity of quinoxaline derivatives against both Gram-positive and Gram-negative bacteria .

- Results Summary :

| Bacteria | MIC (µg/mL) |

|----------|--------------|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Candida albicans | 16.69 |

- Results Summary :

- Anticancer Evaluation : Research indicated that certain derivatives showed promising anticancer activity with IC50 values in the low micromolar range against various cancer cell lines .

Q & A

Basic: What are the key synthetic routes for N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide, and how is purity validated?

Methodological Answer:

Synthesis typically involves multi-step reactions, including:

- Substitution reactions to introduce heterocyclic moieties (e.g., furan and pyridine) under alkaline conditions.

- Condensation reactions using carboxamide precursors with activating agents like EDCl or DCC.

- Final coupling steps under controlled temperatures (e.g., 60–80°C) in anhydrous solvents (e.g., DMF or THF).

Purity Validation:

- NMR spectroscopy (1H/13C) confirms structural integrity by matching proton environments and coupling patterns.

- HPLC monitors reaction progress and quantifies purity (>95% is typical for research-grade material).

- Mass spectrometry (MS) validates molecular weight and detects byproducts .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene may reduce side reactions.

- Catalyst use : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions.

- Temperature control : Lower temperatures (0–5°C) stabilize reactive intermediates during amide bond formation.

- Stepwise purification : Column chromatography after each step minimizes impurities affecting downstream yields .

Basic: What spectroscopic and computational tools are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, HSQC) resolves overlapping signals in heterocyclic regions.

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide).

- X-ray Crystallography : Provides absolute stereochemistry for crystalline derivatives.

- Computational Modeling (DFT) : Predicts electronic properties (e.g., HOMO/LUMO) and stabilizes reaction pathways .

Advanced: How to address contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

- Validate computational models : Cross-check DFT results with higher-level methods (e.g., MP2 or CCSD(T)) for accuracy.

- Experimental replicates : Conduct kinetic studies under varied conditions (pH, solvent) to identify overlooked variables.

- Synchrotron-assisted analysis : Use advanced techniques like XAS to probe electronic states in reactive intermediates .

Basic: Which structural features influence biological activity?

Methodological Answer:

- Furan ring : Enhances π-π stacking with aromatic residues in enzyme active sites.

- Pyridine moiety : Improves solubility and hydrogen-bonding capacity.

- Quinoxaline core : Contributes to planar geometry, facilitating intercalation with DNA/RNA targets.

- Methyl linker : Balances flexibility and rigidity for target engagement .

Advanced: What strategies mitigate degradation during storage or handling?

Methodological Answer:

- Lyophilization : Stabilizes hygroscopic forms by removing water.

- Inert atmosphere storage : Argon or nitrogen prevents oxidation of sulfur-containing moieties.

- Light-sensitive packaging : Amber vials protect against UV-induced ring-opening reactions.

- Stability assays : Accelerated degradation studies (40°C/75% RH) identify optimal storage conditions .

Basic: How to assess solubility and stability in biological assays?

Methodological Answer:

- Solubility screening : Use DMSO stocks (10 mM) diluted in PBS or cell media, with dynamic light scattering (DLS) to detect precipitation.

- LogP determination : Reverse-phase HPLC quantifies hydrophobicity (target LogP ~2–4 for membrane permeability).

- pH stability profiling : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS over 24 hours .

Advanced: What methodologies determine interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized receptors.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target binding.

- Cryo-EM : Resolves binding conformations in large complexes (e.g., ribosomes or viral capsids).

- Mutagenesis studies : Identify critical residues via alanine scanning of target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.